molecular formula C21H20N4O2S2 B11131598 5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11131598
M. Wt: 424.5 g/mol
InChI Key: YKMIYKYMPZUHOB-SFQUDFHCSA-N
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Description

“5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile” is a complex organic compound that features multiple functional groups, including an azepane ring, a thiazolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the formation of the thiazolidine and oxazole rings. Key steps may include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Synthesis of the Thiazolidine Ring: This step may involve the reaction of a thiourea derivative with a suitable aldehyde or ketone.

    Construction of the Oxazole Ring: This can be accomplished through cyclization reactions involving nitriles and other suitable precursors.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, “5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on its interactions with specific molecular targets.

Industry

In industry, “this compound” can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine, oxazole, and azepane derivatives. Examples include:

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones.

    Oxazole Derivatives: Compounds with oxazole rings, such as oxazolidinones.

    Azepane Derivatives: Compounds with azepane rings, such as azepane-based drugs.

Uniqueness

The uniqueness of “5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile” lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H20N4O2S2/c22-13-16-20(24-10-6-1-2-7-11-24)27-18(23-16)12-17-19(26)25(21(28)29-17)14-15-8-4-3-5-9-15/h3-5,8-9,12H,1-2,6-7,10-11,14H2/b17-12+

InChI Key

YKMIYKYMPZUHOB-SFQUDFHCSA-N

Isomeric SMILES

C1CCCN(CC1)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)C#N

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C#N

Origin of Product

United States

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